![molecular formula C14H11ClN4O2 B6512532 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-60-2](/img/structure/B6512532.png)
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, commonly referred to as CFT, is a triazole-containing heterocyclic compound. It is a synthetic compound that has been studied for its potential applications in drug design and development, as well as its biological activity. CFT has been studied for its potential use in the treatment of various diseases and disorders, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
CFT has been studied for its potential applications in drug design and development, as well as its biological activity. CFT has been studied for its potential use in the treatment of various diseases and disorders, including cancer, inflammation, and infectious diseases. CFT has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. CFT has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
CFT is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, CFT is believed to reduce the production of pro-inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects
CFT has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. CFT has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. CFT has also been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using CFT in lab experiments is its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. CFT has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities, which make it a promising compound for further study. However, CFT is a synthetic compound and may have potential toxic effects that need to be studied further.
Future Directions
Future research on CFT should focus on its potential applications in drug design and development, as well as its biological activity. Studies should also be conducted to further investigate its potential toxic effects. Additionally, further research should be conducted to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research should be conducted to explore its potential use in the treatment of other diseases and disorders, such as cancer, inflammation, and infectious diseases.
Synthesis Methods
CFT is synthesized by a three-step procedure involving the reaction of 3-chlorophenyl-1H-1,2,3-triazole-4-carboxamide with furfuryl alcohol. The first step is the reaction of 3-chlorophenyl-1H-1,2,3-triazole-4-carboxamide with furfuryl alcohol in the presence of a base, such as sodium hydroxide, to form the intermediate product, 3-chlorophenyl-1H-1,2,3-triazole-4-carboxamide-furfuryl alcohol. The second step is the reaction of the intermediate product with a strong acid, such as sulfuric acid, to form the desired product, CFT.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGCBTZSOQZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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